molecular formula C8H8N2O3S B12501676 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide

4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide

Cat. No.: B12501676
M. Wt: 212.23 g/mol
InChI Key: YTUPOMVAISOBES-UHFFFAOYSA-N
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Description

4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide is a heterocyclic compound that contains a pyrrolo-thiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2,2,4-trioxo-7,8-dihydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile

InChI

InChI=1S/C8H8N2O3S/c9-4-7-6-2-1-3-10(6)8(11)5-14(7,12)13/h1-3,5H2

InChI Key

YTUPOMVAISOBES-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)CC(=O)N2C1)C#N

Origin of Product

United States

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